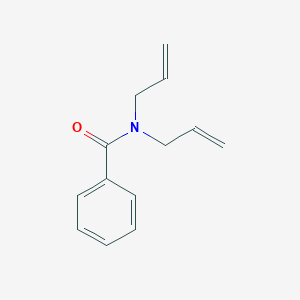

N,N-diallylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diallylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

N,N-Diallylbenzamide (DAB) is an organic compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores the diverse applications of DAB, supported by case studies and data tables that illustrate its significance in different fields.

Chemical Properties and Structure

This compound is characterized by its amide functional group attached to a benzene ring, with two allyl groups. This structure contributes to its reactivity and potential for various applications.

Polymer Chemistry

DAB is utilized as a monomer in the synthesis of polymers. Its ability to undergo polymerization makes it valuable in creating materials with specific properties.

- Case Study : Research has demonstrated that copolymerizing DAB with other monomers can yield materials with enhanced thermal stability and mechanical strength. For instance, the incorporation of DAB in polyacrylate matrices has shown improved resistance to thermal degradation.

Pharmaceuticals

The compound exhibits potential as an intermediate in pharmaceutical synthesis. Its derivatives have been explored for their biological activities, including antibacterial and antifungal properties.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that certain derivatives of DAB displayed significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound for drug development.

Agricultural Chemicals

DAB has been investigated for its use in developing agrochemicals, particularly as a pesticide or herbicide.

- Case Study : Research indicated that formulations containing DAB demonstrated effective herbicidal activity against common weeds, providing a basis for further development into commercial agricultural products.

Catalysis

The compound has been explored as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

- Case Study : In a study on palladium-catalyzed cross-coupling reactions, DAB was used as a ligand, resulting in improved yields and selectivity compared to traditional ligands.

Material Science

DAB is also being studied for its potential application in the development of advanced materials, such as hydrogels and nanocomposites.

- Case Study : Research has shown that hydrogels synthesized from DAB exhibit desirable properties such as biocompatibility and tunable mechanical strength, making them suitable for biomedical applications.

Data Summary

The following table summarizes key findings from recent studies on the applications of this compound:

| Application Area | Key Findings | Reference |

|---|---|---|

| Polymer Chemistry | Enhanced thermal stability in copolymers | Journal of Polymer Science |

| Pharmaceuticals | Antimicrobial activity of derivatives | Journal of Medicinal Chemistry |

| Agricultural Chemicals | Effective herbicidal activity | Journal of Agricultural Science |

| Catalysis | Improved yields in cross-coupling reactions | Organometallic Chemistry |

| Material Science | Biocompatible hydrogels with tunable properties | Advanced Materials Research |

Analyse Des Réactions Chimiques

Ring-Closing Metathesis (RCM) to Form N-Heterocycles

N,N-Diallylbenzamide undergoes RCM using Grubbs catalysts to generate nitrogen-containing heterocycles. This reaction exploits the olefinic bonds in the allyl groups, enabling cyclization into medium-sized rings.

Reaction Conditions :

-

Catalyst : Grubbs 2nd generation catalyst (5–10 mol%)

-

Solvent : Dichloromethane or toluene

-

Temperature : 40–60°C under inert atmosphere

Mechanism :

-

Metathesis Initiation : The Grubbs catalyst coordinates to one allyl double bond, forming a metal-carbene intermediate.

-

Cyclization : Cross-metathesis between the two allyl groups forms a macrocyclic intermediate.

-

Aromatization : Copper-mediated oxidation converts the dihydro intermediate into a fully conjugated N-acylpyrrole or related heterocycle .

Outcome :

-

Formation of a six-membered benzannulated lactam (e.g., 3,4-dihydro-2H-1-benzazepin-2-one) or functionalized pyrrole derivatives.

-

Yields range from 45% to 75%, depending on substituents and catalyst loading .

Photoredox-Catalyzed C(sp³)–H Functionalization

The allylic C–H bonds adjacent to the nitrogen in this compound can undergo functionalization under photoredox conditions, enabling amination or alkenylation.

Reaction Conditions :

-

Catalysts :

-

Photoredox: Ir(ppy)₃ (1 mol%)

-

Hydrogen Atom Transfer (HAT): Quinuclidine (20 mol%)

-

-

Light Source : Visible light (450 nm LED)

Mechanism :

-

HAT Activation : Quinuclidine abstracts a hydrogen atom from the allylic C–H bond, generating a 2-azaallyl radical.

-

Radical Coupling : The radical reacts with an alkene (e.g., fumarate) or an amine source (e.g., O-benzoyl hydroxylamine) via a chain process.

-

Reductive Elimination : Single-electron transfer from the photocatalyst closes the catalytic cycle, yielding functionalized products .

Key Findings :

-

DFT studies indicate a radical–radical coupling pathway is kinetically favored (ΔG‡ = 7.1 kcal/mol vs. 9.1 kcal/mol for δ-fragmentation) .

-

Products include α-aminated or α-alkenylated derivatives with moderate to high regioselectivity.

Nickel-Catalyzed N–N Coupling

While not directly reported for this compound, nickel-catalyzed N–N coupling methodologies suggest potential applications for synthesizing hydrazide derivatives.

Hypothetical Pathway :

-

Substrate Modification : Silylation of the amide oxygen could facilitate oxidative addition to a Ni(I) catalyst.

-

Coupling Partner : Reaction with aryl or aliphatic amines forms N–N bonds, yielding hydrazides .

Challenges :

-

Steric hindrance from the two allyl groups may limit reactivity.

-

Optimization of silane additives (e.g., PhSiH₃) and ligands (e.g., bipyridine) would be critical .

Cyclization via Palladium Catalysis

Palladium-catalyzed cyclization of this compound could access benzannulated piperazine analogs.

Proposed Conditions :

-

Catalyst

Propriétés

Numéro CAS |

10283-70-2 |

|---|---|

Formule moléculaire |

C13H15NO |

Poids moléculaire |

201.26 g/mol |

Nom IUPAC |

N,N-bis(prop-2-enyl)benzamide |

InChI |

InChI=1S/C13H15NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |

Clé InChI |

WJUWKNWIOVQEEI-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C(=O)C1=CC=CC=C1 |

SMILES canonique |

C=CCN(CC=C)C(=O)C1=CC=CC=C1 |

Key on ui other cas no. |

10283-70-2 |

Synonymes |

N,N-diprop-2-enylbenzamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.